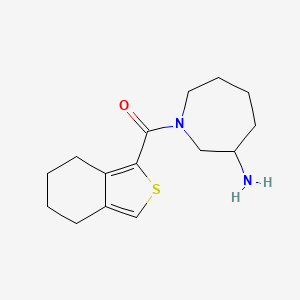
3-(3-methoxyphenyl)-N-(3-pyridin-2-ylpropyl)-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-methoxyphenyl)-N-(3-pyridin-2-ylpropyl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyridinylpropyl chain, and a pyrazole carboxamide core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-N-(3-pyridin-2-ylpropyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using methoxybenzene and an acyl chloride.
Formation of the Pyridinylpropyl Chain: The pyridinylpropyl chain can be synthesized through a nucleophilic substitution reaction involving pyridine and a suitable alkyl halide.
Coupling Reactions: The final step involves coupling the synthesized intermediates to form the desired compound under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
3-(3-methoxyphenyl)-N-(3-pyridin-2-ylpropyl)-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyridinyl ring can be reduced to form a piperidine ring under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-hydroxyphenyl)-N-(3-pyridin-2-ylpropyl)-1H-pyrazole-5-carboxamide.
Reduction: Formation of 3-(3-methoxyphenyl)-N-(3-piperidin-2-ylpropyl)-1H-pyrazole-5-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(3-methoxyphenyl)-N-(3-pyridin-2-ylpropyl)-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(3-methoxyphenyl)-N-(3-pyridin-2-ylpropyl)-1H-pyrazole-5-carboxamide is dependent on its specific application. For instance:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Receptor Modulation: It may interact with specific receptors on cell surfaces, altering signal transduction pathways and cellular responses.
相似化合物的比较
Similar Compounds
- 3-(2-methoxyphenyl)-N-(3-pyridin-2-ylpropyl)-1H-pyrazole-5-carboxamide
- 3-(4-methoxyphenyl)-N-(3-pyridin-2-ylpropyl)-1H-pyrazole-5-carboxamide
- 3-(3-methoxyphenyl)-N-(2-pyridin-2-ylpropyl)-1H-pyrazole-5-carboxamide
Uniqueness
3-(3-methoxyphenyl)-N-(3-pyridin-2-ylpropyl)-1H-pyrazole-5-carboxamide stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the methoxy group at the 3-position of the phenyl ring and the pyridinylpropyl chain at the 3-position of the pyrazole ring contribute to its unique chemical and biological properties.
属性
IUPAC Name |
3-(3-methoxyphenyl)-N-(3-pyridin-2-ylpropyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-25-16-9-4-6-14(12-16)17-13-18(23-22-17)19(24)21-11-5-8-15-7-2-3-10-20-15/h2-4,6-7,9-10,12-13H,5,8,11H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCOWGPIBSJKJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NCCCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-benzyl-8-[5-(methoxymethyl)-2-furoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552820.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5552826.png)
![N-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]aniline](/img/structure/B5552829.png)
![1-(4-fluorophenyl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}methanesulfonamide hydrochloride](/img/structure/B5552830.png)
![2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B5552839.png)
![methyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B5552846.png)

![(5Z)-2-(AZEPAN-1-YL)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B5552858.png)
![2-hydroxy-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide](/img/structure/B5552860.png)
![6-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5552861.png)

![2-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5552875.png)


